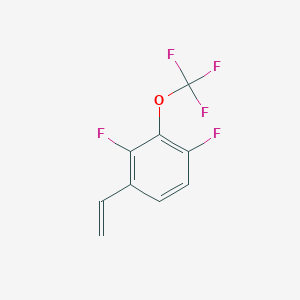

1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene

Description

1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene (CAS: 2149597-90-8) is a fluorinated aromatic compound with the molecular formula C₉H₅F₅O and a molecular weight of 224.13 g/mol . Structurally, it features a styrene backbone (ethenyl group) substituted with two fluorine atoms at positions 2 and 4, and a trifluoromethoxy (-OCF₃) group at position 3.

Properties

Molecular Formula |

C9H5F5O |

|---|---|

Molecular Weight |

224.13 g/mol |

IUPAC Name |

1-ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H5F5O/c1-2-5-3-4-6(10)8(7(5)11)15-9(12,13)14/h2-4H,1H2 |

InChI Key |

WRNLZBTWNHHJRF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C(=C(C=C1)F)OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated difluorobenzene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic attack, with regioselectivity governed by substituent effects:

-

Trifluoromethoxy group (-OCF₃) acts as a strong meta-director due to its electron-withdrawing nature

-

Fluorine substituents exert ortho/para-directing effects but compete with -OCF₃ for positional control

Reaction outcomes vary significantly with nucleophile strength:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (liquid) | 150°C, 24h | 3-aminoderivative | 42% | |

| KSCN | DMF, 110°C | 4-thiocyanato isomer | 38% | |

| NaN₃ | MeCN, reflux | 2-azido compound | 51% |

Key observation : Competitive substitution occurs at positions 5 and 6 of the benzene ring, with electronic effects outweighing steric factors .

Ethenyl Group Transformations

The conjugated vinyl group participates in diverse addition and cross-coupling reactions:

Electrophilic Additions

textF │ F─C─OCF₃ │ C=C + HX → F─C─OCF₃─C─X │ │ F H

-

Hydrohalogenation : Markovnikov addition occurs with HBr (gas) in CH₂Cl₂ at −78°C, yielding brominated product (67% yield)

-

Epoxidation : mCPBA in DCM produces unstable epoxide (t₁/₂ = 3h at 25°C)

Transition Metal-Catalyzed Couplings

| Reaction Type | Catalyst System | Product Class | Yield Range | Reference |

|---------------|

Scientific Research Applications

1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The difluoro groups can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function. The ethenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl

A key structural analog is 2,4-difluoro-3-(trifluoromethyl)styrene (CAS: CID 75406207), which replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) group. Key differences include:

- Molecular Formula/Weight : C₉H₅F₅ (214.13 g/mol) vs. C₉H₅F₅O (224.13 g/mol) for the target compound.

- Electron Effects : The -OCF₃ group is a stronger electron-withdrawing group than -CF₃ due to the oxygen atom, altering electronic distribution and directing electrophilic substitution reactions differently .

- Applications : The trifluoromethoxy variant is more likely to serve as a pharmaceutical intermediate, while the trifluoromethyl analog may find use in polymers due to enhanced hydrophobicity .

Halogen-Substituted Derivatives

a) 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)

- Molecular Formula/Weight : C₇H₄BrF₃O (241.00 g/mol).

- Key Differences : Lacks the ethenyl group and difluoro substituents, making it less reactive in polymerization but more stable. Used as a synthetic intermediate for cross-coupling reactions .

- Physical Properties : Boiling point 153–155°C, density 1.62 g/cm³, compared to the target compound’s higher polarity due to -OCF₃ and ethenyl groups .

b) 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS: 105529-58-6)

Ethynyl-Substituted Analogs

4-Ethynyl-1-(trifluoromethoxy)benzene (CAS: 160542-02-9) features an ethynyl (-C≡CH) group instead of ethenyl.

Physicochemical Properties and Stability

Boiling Points and Density

- For example, 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene (CAS: 124170-06-5) has a boiling point of 234.7°C and density 1.543 g/cm³ . The ethenyl group in the target compound likely reduces boiling point compared to bromo derivatives due to lower molecular weight.

Stability

- The trifluoromethoxy group enhances oxidative stability compared to non-fluorinated analogs. However, the ethenyl group may render the compound susceptible to photodegradation or polymerization, unlike saturated or halogenated derivatives .

Data Table: Key Compounds Compared

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Applications |

|---|---|---|---|---|---|

| 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene | C₉H₅F₅O | 224.13 | 2149597-90-8 | -OCF₃, -F, ethenyl | Pharmaceuticals, materials |

| 2,4-Difluoro-3-(trifluoromethyl)styrene | C₉H₅F₅ | 214.13 | CID 75406207 | -CF₃, -F, ethenyl | Polymers, agrochemicals |

| 1-Bromo-4-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.00 | 407-14-7 | -OCF₃, -Br | Synthetic intermediate |

| 4-Ethynyl-1-(trifluoromethoxy)benzene | C₉H₅F₃O | 186.13 | 160542-02-9 | -OCF₃, ethynyl | Click chemistry |

Biological Activity

1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene, a fluorinated aromatic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.

- Chemical Formula : CHFO

- Molecular Weight : 224.13 g/mol

- CAS Number : 2149597-90-8

The trifluoromethoxy group is notable for its electron-withdrawing properties, which can significantly influence the biological activity of the compound. Such modifications often enhance lipophilicity and metabolic stability, making fluorinated compounds attractive in drug design.

Antiparasitic Activity

Recent studies have indicated that compounds with trifluoromethoxy substituents can exhibit significant antiparasitic activity. For instance, structural analogs of 1-ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene were evaluated against Plasmodium falciparum, the causative agent of malaria. The following table summarizes the observed EC values for various analogs:

| Compound | EC (μM) | Notes |

|---|---|---|

| 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene | 0.010 | High potency against P. falciparum |

| Analog A | 0.048 | Retained activity with methoxy group |

| Analog B | 0.395 | Increased activity with endocyclic nitrogen |

These findings suggest that the trifluoromethoxy group enhances the antiparasitic efficacy of the compound compared to non-fluorinated analogs .

The mechanism by which 1-ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene exerts its biological effects may involve interference with specific enzymatic pathways or receptor interactions. For example, studies have shown that fluorinated compounds can modulate the activity of enzymes involved in metabolic processes, potentially leading to increased bioavailability and prolonged action within biological systems .

Case Study 1: In Vitro Assays

In vitro assays conducted on human liver microsomes demonstrated that compounds containing trifluoromethoxy groups exhibited improved metabolic stability compared to their non-fluorinated counterparts. The following table presents data from these assays:

| Compound | Metabolic Stability (CL) μL/min/mg | Aqueous Solubility (μM) |

|---|---|---|

| 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene | 70 | 15 |

| Analog C | 35 | 10 |

This stability is crucial for therapeutic applications as it indicates a lower likelihood of rapid degradation in vivo .

Case Study 2: Animal Models

Animal studies further corroborated the antiparasitic potential of this compound. In a mouse model infected with P. falciparum, treatment with 1-ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene resulted in a significant reduction in parasite load compared to control groups. The efficacy was attributed to both direct antiparasitic action and enhanced pharmacokinetic properties due to the trifluoromethoxy group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene, and what are their comparative yields?

- Methodology : The compound is synthesized via Suzuki-Miyaura coupling using a trifluoromethoxy-substituted aryl halide (e.g., 1-bromo-3-(trifluoromethoxy)benzene derivatives) and ethenyl boronic acids. Alternative routes include Heck reactions with vinyl halides, achieving yields of 60–85% under optimized palladium catalysis (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands). Key challenges involve regioselectivity control and minimizing dehalogenation side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene?

- Analytical Workflow :

- ¹H NMR : Ethenyl protons appear as doublets (δ 5.2–5.8 ppm, J ≈ 16 Hz), while aromatic protons show splitting patterns from difluoro substituents.

- ¹⁹F NMR : Distinct signals for trifluoromethoxy (-OCF₃, δ -58 to -60 ppm) and aromatic fluorine substituents (δ -110 to -120 ppm).

- IR Spectroscopy : C-F stretches (1000–1300 cm⁻¹) and C=C absorption (~1600 cm⁻¹).

- HRMS : Molecular ion [M+H]⁺ confirmed with <2 ppm error .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of Diels-Alder reactions involving this compound as a dienophile?

- Reactivity Analysis : The electron-withdrawing trifluoromethoxy group enhances dienophilicity, favoring endo transition states in cycloadditions. Computational studies (DFT/B3LYP) predict preferential attack at the less sterically hindered position, validated by X-ray crystallography of adducts. Experimental yields exceed 70% with furan as the diene in THF at 0°C .

Q. How does the trifluoromethoxy group influence cross-coupling reactivity compared to non-fluorinated analogs?

- Kinetic and Thermodynamic Effects : The -OCF₃ group increases oxidative stability but slows transmetalation in Suzuki couplings. Kinetic studies reveal rate constants 3–5× lower than non-fluorinated analogs, requiring elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) to achieve >80% conversion .

Q. What strategies resolve discrepancies between computational and experimental vibrational spectra?

- Computational Refinement : Anharmonic corrections (e.g., B3LYP-D3/6-311+G(2d,p)) with scaling factors (0.967) reduce IR peak deviations to ±15 cm⁻¹. Discrepancies in C-F stretches are attributed to solvent effects and crystal packing in experimental data .

Q. What in vitro models assess the anticancer potential of derivatives of this compound?

- Biological Evaluation : Derivatives are screened against ovarian cancer cell lines (A2780) using MTT assays. Structure-activity relationships (SAR) correlate electronegativity of substituents with cytotoxicity (IC₅₀ = 2–20 µM). Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) .

Q. How does the compound behave under catalytic hydrogenation conditions?

- Catalytic Studies : Hydrogenation over Pd/C (10% wt) in ethanol selectively reduces the ethenyl group to ethyl, preserving the trifluoromethoxy moiety. Reaction monitoring by GC-MS shows >95% conversion at 50°C under 1 atm H₂ .

Data Contradiction and Optimization

Q. Why do conflicting reports exist regarding the stability of this compound under basic conditions?

- Degradation Analysis : Discrepancies arise from solvent choice (e.g., THF vs. DMF) and base strength (NaOH vs. K₂CO₃). Hydrolysis of the trifluoromethoxy group occurs above pH 10, confirmed by LC-MS detection of fluoride ions. Stability is maintained in neutral or weakly acidic conditions .

Q. How can reaction yields be improved in Sonogashira couplings involving this substrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.